REACTION_SMILES
|
[C:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)(=[O:16])[Cl:17].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH:1]1([CH2:7][NH2:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[CH:1]1([CH2:7][NH:8][C:9]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCC1CCCCC1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |